N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Overview
Description
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a chemical compound that is part of a broader class of acetamides which have been synthesized and studied for various biological activities. The compound is characterized by the presence of an oxadiazole ring, a heterocyclic compound containing nitrogen and oxygen, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom.
Synthesis Analysis
The synthesis of related acetamide compounds with oxadiazole moieties has been reported in the literature. For instance, acetamides carrying substituted 1,3,4-oxadiazole have been synthesized from the reaction of 5-aryl-2-chloroacetamido-1,3,4-oxadiazoles with different secondary amines . Another synthesis route involves the N-alkylation reaction of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides with thiazolidinedione and potassium salts of its arylidene derivatives . These methods highlight the versatility of synthetic approaches to create a variety of acetamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For example, compounds similar to N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have been found to be isostructural and exhibit a 'V' shape with angles between the aromatic planes . The molecular structure is crucial as it can affect the compound's interaction with biological targets and its overall bioactivity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives with the oxadiazole ring is influenced by the presence of various functional groups. These compounds can undergo further chemical reactions, such as N-alkylation, to produce new derivatives with different biological properties. The presence of the oxadiazole ring and acetamide group can also influence the types of intermolecular interactions the compound can participate in, such as hydrogen bonding, which is essential for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its derivatives are determined by their molecular structure. The presence of halogen atoms, as well as the oxadiazole and acetamide groups, can affect properties such as solubility, melting point, and stability. These properties are important for the compound's application in biological systems and can influence its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions, such as hydrogen bonds, can also contribute to the compound's solid-state properties, which are important for its formulation and storage .
Scientific Research Applications
Energetic Materials and Thermal Stability
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide derivatives have been explored as components in insensitive energetic materials. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized and characterized for its potential in energetic applications. These compounds, featuring combinations of 1,2,5- and 1,2,4-oxadiazole rings, exhibited moderate thermal stabilities and insensitivity to impact and friction, making them superior to traditional materials like TNT in certain aspects (Yu et al., 2017).
Biomedical Research: Antidiabetic and Antimicrobial Agents
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its derivatives have shown potential in biomedical research. For instance, certain derivatives demonstrated significant anti-diabetic properties through enzyme inhibition, also displaying cytotoxic behavior against brine shrimps. These findings suggest their potential as valuable anti-diabetic agents (Abbasi et al., 2020). Additionally, various acetamide derivatives have been prepared and found active against microbial species, indicating their potential for antimicrobial applications (Gul et al., 2017).
Cancer Research
Some N-substituted derivatives of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide have been studied for their potential in cancer research. Specifically, derivatives have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationships established in these studies can guide the development of more effective cancer therapeutics (Hassanzadeh et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQUWHSBVLLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878734 | |
Record name | Furazanamine, 4-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide | |
CAS RN |
140706-47-4 | |
Record name | Furazanamine, 4-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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